molecular formula C13H18O2 B2998916 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone CAS No. 2413883-89-1

1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone

Cat. No.: B2998916
CAS No.: 2413883-89-1
M. Wt: 206.285
InChI Key: CMIZEYLWFQKRJK-UHFFFAOYSA-N
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Description

1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone is an organic compound with the molecular formula C13H18O2 It is a derivative of ethanone, characterized by the presence of a butyl group and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-butylphenol and 4-(hydroxymethyl)benzaldehyde.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations. For example, the use of acidic or basic catalysts can promote the formation of the ethanone derivative.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ethanone group can be reduced to form an alcohol derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of 1-[3-Butyl-4-(carboxymethyl)phenyl]ethanone.

    Reduction: Formation of 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, its hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

    1-[3-Butyl-4-(methoxymethyl)phenyl]ethanone: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

    1-[3-Butyl-4-(ethyl)phenyl]ethanone: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness: 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone is unique due to the presence of both a butyl group and a hydroxymethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[3-butyl-4-(hydroxymethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-12-8-11(10(2)15)6-7-13(12)9-14/h6-8,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIZEYLWFQKRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)C(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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